molecular formula C17H18ClN3O4S B3550506 N-[4-(acetylamino)phenyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide

N-[4-(acetylamino)phenyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No.: B3550506
M. Wt: 395.9 g/mol
InChI Key: SUORHWKPPRZIKP-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an acetylamino group attached to a phenyl ring, which is further connected to a chlorophenylsulfonyl group and a methylglycinamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c1-12(22)19-14-5-7-15(8-6-14)20-17(23)11-21(2)26(24,25)16-9-3-13(18)4-10-16/h3-10H,11H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUORHWKPPRZIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(acetylamino)phenyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide typically involves multi-step organic reactions. One common approach is the acylation of 4-aminophenyl with acetic anhydride to form N-(4-acetylamino)phenyl. This intermediate is then subjected to sulfonylation with 4-chlorobenzenesulfonyl chloride under basic conditions to yield N-[4-(acetylamino)phenyl]-N~2~-(4-chlorophenyl)sulfonamide. Finally, the methylation of the glycinamide group completes the synthesis.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to sulfide or thiol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce sulfide derivatives.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide has diverse applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with molecular targets such as enzymes and receptors. The acetylamino and sulfonyl groups play crucial roles in binding to active sites, modulating the activity of target proteins. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its observed effects.

Comparison with Similar Compounds

  • N-(4-acetylamino)phenylsulfonamide
  • N-(4-chlorophenyl)sulfonylglycinamide
  • N-(4-acetylamino)phenylglycinamide

Comparison: N-[4-(acetylamino)phenyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide stands out due to the combination of acetylamino, chlorophenylsulfonyl, and methylglycinamide groups, which impart unique chemical properties and reactivity. Compared to similar compounds, it may exhibit enhanced biological activity and specificity for certain targets, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(acetylamino)phenyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide
Reactant of Route 2
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N-[4-(acetylamino)phenyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide

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